Norajmaline

Descripción

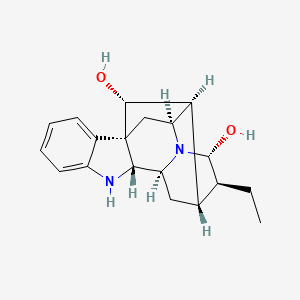

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C19H24N2O2 |

|---|---|

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C19H24N2O2/c1-2-9-10-7-13-16-19(11-5-3-4-6-12(11)20-16)8-14(15(10)17(19)22)21(13)18(9)23/h3-6,9-10,13-18,20,22-23H,2,7-8H2,1H3/t9-,10-,13-,14-,15-,16-,17+,18+,19+/m0/s1 |

Clave InChI |

HIOAYNMZFIHQNS-DEKAJGEMSA-N |

SMILES isomérico |

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4 |

SMILES canónico |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4 |

Origen del producto |

United States |

Biosynthesis of Norajmaline in Medicinal Plants

Overview of the Ajmaline (B190527) Biosynthetic Pathway

The biosynthesis of ajmaline, and by extension norajmaline, is a complex process involving approximately 10 enzymatic modifications of the central MIA precursor, strictosidine (B192452). nih.gov This pathway involves enzymes from several families, including cytochrome P450 monooxygenases, dehydrogenases, and acyltransferases. nih.gov The journey from the universal precursor strictosidine to ajmaline involves several key intermediates, including vinorine (B1233521) and vomilenine (B1248388). researchgate.netresearchgate.net this compound appears late in the pathway as the penultimate precursor to ajmaline, being formed from 17-O-acetylthis compound and subsequently methylated to yield the final product. researchgate.netnih.govoup.com The entire pathway is a testament to the intricate chemical diversity plants can generate from a single starting molecule. researchgate.net

Initial Steps of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

Monoterpenoid indole alkaloids (MIAs) are a large and diverse group of plant-specialized metabolites. oup.com The biosynthesis of virtually all MIAs begins from a common origin, the condensation of two primary precursors: the indole-containing tryptamine (B22526) and the monoterpene-derived secologanin (B1681713). nih.govresearchgate.netwikipedia.org Tryptamine is derived from the amino acid tryptophan, while secologanin is produced via the complex iridoid pathway. researchgate.netwikipedia.orgfrontiersin.org The convergence of these two distinct metabolic routes marks the committed step in MIA biosynthesis. researchgate.net

The first committed step in the biosynthesis of this compound and over 3,000 other MIAs is the stereospecific condensation of tryptamine and secologanin. nih.govcjnmcpu.com This reaction is catalyzed by the enzyme Strictosidine Synthase (STR). wikipedia.orgnih.govacs.org STR facilitates a Pictet-Spengler reaction, joining the two precursors to form 3-α(S)-strictosidine, the universal intermediate for this class of alkaloids. researchgate.netwikipedia.orgacs.org

The enzyme acts as a scaffold, binding both tryptamine and secologanin in its active site to ensure the correct orientation for the reaction. wikipedia.orgacs.org Structural studies on STR from Rauvolfia serpentina reveal that the tryptamine molecule is held at the bottom of a binding pocket, stabilized by hydrogen bonds and pi-bond interactions. cjnmcpu.comwikipedia.org Secologanin binds near the entrance of this pocket, positioning its aldehyde group in proximity to the amine group of tryptamine, facilitating the condensation. cjnmcpu.com This enzymatic control is crucial for producing the specific stereoisomer, (S)-strictosidine, required for subsequent biosynthetic steps. acs.org

Following its synthesis, strictosidine undergoes a critical deglycosylation step, catalyzed by Strictosidine Beta-Glucosidase (SGD). nih.govoup.comgoogle.com This enzyme, a member of the glycosyl hydrolase 1 (GH1) family, cleaves the glucose moiety from the strictosidine molecule. nih.govnih.gov The removal of the sugar group results in the formation of a highly reactive and unstable aglycone. nih.govoup.comdntb.gov.ua

This aglycone is a pivotal branch point in MIA biosynthesis. It can spontaneously rearrange to form several compounds, including cathenamine (B1202132) and 4,21-dehydrogeissoschizine, which serve as the substrates for various downstream enzymes that lead to the vast diversity of MIA scaffolds. nih.gov The action of SGD is therefore essential for channeling the metabolic flow from the stable precursor strictosidine into the different branches of alkaloid synthesis, including the one leading to this compound. frontiersin.orgnih.gov

Enzymatic Conversions Leading to this compound Precursors

After the initial formation and deglycosylation of strictosidine, a series of enzymatic reactions tailors the resulting aglycone into various complex structures. The pathway leading to this compound involves the formation of specific sarpagan-type alkaloids, which are then modified through oxidation and reduction steps. Two key precursors on this route are vinorine and its hydroxylated derivative, vomilenine.

Vinorine is a direct precursor in the ajmaline pathway. nih.gov Its formation is catalyzed by Vinorine Synthase (VS), an enzyme belonging to the BAHD superfamily of acyltransferases. nih.govwikipedia.orgresearchgate.net This enzyme catalyzes the reversible, acetyl-CoA-dependent conversion of 16-epivellosimine (B1246557) (also referred to as gardneral) into vinorine. nih.govwikipedia.orgontosight.ai This reaction involves not only an acetyl transfer but also a cyclization that transforms the sarpagan skeleton of the substrate into the ajmalan (B1240692) system of vinorine. researchgate.net

Vinorine synthase from Rauvolfia serpentina has been functionally cloned and expressed. nih.gov Research has identified key amino acid residues, such as His160 and Asp164, within a conserved HxxxD motif as being crucial for its catalytic activity. nih.govresearchgate.net The enzyme plays a central role by creating the characteristic ajmalan ring structure, paving the way for the final steps towards this compound and ajmaline. researchgate.netuniprot.org

The conversion of vinorine to vomilenine is a critical hydroxylation step catalyzed by Vinorine Hydroxylase (VH). nih.govresearchgate.net This enzyme is a cytochrome P450-dependent monooxygenase. researchgate.netwikipedia.orgd-nb.info It utilizes NADPH and molecular oxygen to introduce a hydroxyl group at the C21 position of the vinorine molecule, yielding vomilenine. wikipedia.orgubc.ca

Vomilenine is a key intermediate that sits (B43327) at a metabolic branch point. researchgate.netresearchgate.net Research has shown that VH possesses an unusual dual catalytic activity; besides hydroxylating vinorine to produce vomilenine, it can also catalyze the non-oxidative isomerization of vomilenine into perakine, diverting metabolites into a side branch of the pathway. researchgate.netd-nb.info The formation of vomilenine is essential, as it is the direct substrate for the subsequent reduction steps that ultimately lead to the formation of 17-O-acetylthis compound, the immediate precursor of this compound. researchgate.netnih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Abbreviation | Enzyme Class | Function in the Pathway |

| Strictosidine Synthase | STR | Lyase | Catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine. wikipedia.org |

| Strictosidine Beta-Glucosidase | SGD | Hydrolase | Catalyzes the deglycosylation of strictosidine to a reactive aglycone. nih.govnih.gov |

| Vinorine Synthase | VS | Acyltransferase | Catalyzes the acetyl-CoA-dependent cyclization of 16-epivellosimine to form vinorine. nih.govwikipedia.org |

| Vinorine Hydroxylase | VH | Oxidoreductase (Cytochrome P450) | Catalyzes the hydroxylation of vinorine to form vomilenine. researchgate.netwikipedia.org |

Reduction of Vomilenine to 17-O-Acetylthis compound

The conversion of vomilenine to 17-O-acetylthis compound is a critical juncture in the ajmaline biosynthetic pathway, involving two sequential reduction reactions catalyzed by specific enzymes. nih.gov The accepted sequence of these reactions is the 1,2-reduction of vomilenine followed by the 19,20-reduction of the resulting intermediate. nih.govresearchgate.net

The initial reduction is catalyzed by vomilenine reductase (VR), an NADPH-dependent enzyme. wikipedia.orgnih.gov VR specifically targets the indolenine double bond of vomilenine, saturating it to form 2β(R)-1,2-dihydrovomilenine. nih.govebi.ac.uk This reaction is highly stereospecific. nih.gov Research has shown that VR has a molecular weight of approximately 43 kDa and exhibits optimal activity at a pH of 5.7-6.2 and a temperature of 30°C. nih.gov Importantly, VR does not act on 19,20-dihydrovomilenine, highlighting its specific role in the established biosynthetic sequence. nih.gov

Following the action of VR, 1,2-dihydrovomilenine (B1246003) undergoes a second reduction catalyzed by 1,2-dihydrovomilenine reductase (DHVR), also known as vomilenine 19,20-reductase. researchgate.netexpasy.orgqmul.ac.uk This enzyme, also dependent on NADPH, reduces the 19,20-double bond to yield 17-O-acetylthis compound. wikipedia.orgebi.ac.uk DHVR displays a clear preference for 1,2(R)-dihydrovomilenine as its substrate, showing a significantly lower Michaelis constant (K_M) for it compared to vomilenine, indicating a higher affinity. nih.gov While DHVR can also reduce the 19,20-double bond of vomilenine directly, its higher affinity for 1,2(R)-dihydrovomilenine supports the sequential reduction model. nih.govresearchgate.net The enzyme has been characterized from Rauvolfia serpentina and has an estimated molecular weight of about 48 kDa, with optimal activity at pH 6.0 and 37°C. researchgate.net

Terminal Step: Deacetylation of 17-O-Acetylthis compound to this compound

The final step in the formation of this compound is the removal of the acetyl group from 17-O-acetylthis compound. researchgate.net This hydrolysis reaction is catalyzed by a specific esterase.

This crucial deacetylation is carried out by 17-O-acetylthis compound esterase (AAE), also referred to as acetylajmalan acetylesterase (ANAAE). researchgate.netqmul.ac.ukenzyme-database.org This enzyme hydrolyzes the ester bond at the C-17 position of 17-O-acetylthis compound to produce this compound and acetate. qmul.ac.ukwikipedia.org AAE is highly specific for acetylated ajmalan-type alkaloids with the correct stereochemistry and does not act on structurally related acetylated compounds like vinorine or vomilenine. qmul.ac.ukgenome.jp The enzyme, isolated from Rauwolfia serpentina cell cultures, has a reported molecular weight of approximately 33 kDa, an isoelectric point of 4.9, and an optimal pH of 7.5. nih.gov

Genetic and Molecular Characterization of Biosynthetic Enzymes

The elucidation of the this compound biosynthetic pathway has been greatly advanced by the identification and characterization of the genes encoding the key enzymes.

Identification and Functional Elucidation of Key Enzymes

Through functional genomics and transcriptomic analysis of Rauvolfia species, the genes encoding VR, DHVR, and AAE have been identified and their functions confirmed. nih.govfrontiersin.orgmdpi.com The discovery of these genes has been pivotal in understanding the molecular basis of ajmaline biosynthesis. nih.govnih.gov For instance, recent studies have identified two root-expressing esterases, AAE1 and AAE2, in R. serpentina that perform the deacetylation of 17-O-acetylthis compound. nih.gov These enzymes share significant amino acid identity with a previously reported AAE from cell cultures. nih.gov The identification of these genes not only confirms the biosynthetic steps but also opens avenues for metabolic engineering to produce these valuable alkaloids in heterologous systems like yeast. nih.govnih.gov

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Vomilenine Reductase | VR | Reduction of the indolenine double bond | Vomilenine | 1,2-Dihydrovomilenine |

| 1,2-Dihydrovomilenine Reductase | DHVR | Reduction of the 19,20-double bond | 1,2-Dihydrovomilenine | 17-O-Acetylthis compound |

| 17-O-Acetylthis compound Esterase / Acetylajmalan Acetylesterase | AAE / ANAAE | Deacetylation | 17-O-Acetylthis compound | This compound |

Biosynthetic Origin of Ajmaline from this compound

Ajmaline, a class Ia antiarrhythmic agent, is biosynthetically derived directly from this compound. nih.govwikipedia.org The conversion of this compound to ajmaline is the terminal step in the ajmaline biosynthetic pathway in Rauvolfia species. nih.govenzyme-database.org This biochemical transformation involves the methylation of the indole nitrogen (N-1) of the this compound molecule. nih.govenzyme-database.org

This compound N-Methyltransferase (NNMT/NAMT) Activity

The specific enzyme responsible for the conversion of this compound to ajmaline is this compound N-methyltransferase (NNMT), also referred to as NAMT. wikipedia.orgenzyme-database.org This enzyme belongs to the methyltransferase family, which catalyzes the transfer of a methyl group from a donor molecule to an acceptor. enzyme-database.orgexpasy.org

In this reaction, NNMT utilizes S-adenosyl-L-methionine (SAM) as the universal methyl donor. enzyme-database.org The enzyme facilitates the transfer of the methyl group from SAM to the indole nitrogen of this compound. This N-methylation reaction results in the formation of two products: ajmaline and S-adenosyl-L-homocysteine (SAH). enzyme-database.org The activity of NNMT is highly specific for this compound and represents the final, committed step in creating the pharmacologically active ajmaline molecule. enzyme-database.orgexpasy.org Research has shown that while other related methyltransferases might exhibit minor activity with this compound, a dedicated NNMT is primarily responsible for ajmaline biosynthesis in R. serpentina. oup.com

| Enzyme Name | Abbreviation | EC Number | Reaction |

| This compound N-methyltransferase | NNMT / NAMT | 2.1.1.392 | S-adenosyl-L-methionine + this compound → S-adenosyl-L-homocysteine + Ajmaline enzyme-database.orgexpasy.org |

Preclinical Pharmacological Investigations of Norajmaline

In Vitro Studies on Molecular Targets and Interactions

The initial assessment of a novel compound's therapeutic potential often begins with in vitro and in-silico profiling to understand how it interacts with biological molecules. For norajmaline, computational and laboratory studies have begun to map its engagement with specific protein targets and its effects on various cell types.

Ligand-Protein Interaction Profiling

Computational methods such as molecular docking and molecular dynamics simulations are pivotal in predicting the binding affinity and stability of a ligand, like this compound, within the active site of a target protein. researchgate.netresearchgate.netjpionline.org These in-silico techniques provide insights into the compound's potential mechanism of action at a molecular level.

This compound has been identified as a potential inhibitor of Mycobacterium tuberculosis pantothenate kinase (PanK) through a rigorous virtual screening workflow. researchgate.netnih.gov PanK is a crucial enzyme in the coenzyme A biosynthetic pathway of the bacterium, making it a key target for the development of new antituberculosis agents. nih.govfrontiersin.org

In-silico analysis revealed that this compound fits into the hydrophobic cavity of PanK. researchgate.netnih.gov Molecular docking studies predicted a favorable binding interaction, and subsequent molecular dynamics simulations were performed to assess the stability of the PanK-norajmaline complex. researchgate.netresearchgate.net The simulations indicated that the complex was stable, suggesting a sustained interaction. researchgate.net The binding was characterized by interactions with key amino acid residues within the PanK binding site, including Asn280, Asn277, and Hie145, which involved both hydrophobic and polar contacts. researchgate.net

| Parameter | Value | Method |

|---|---|---|

| Docking Score | -7.47 kcal/mol | Molecular Docking |

| Binding Free Energy (pre-MM-GBSA) | -37.64 kcal/mol | MM-GBSA Calculation |

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. Its role in the development of long-term diabetic complications, such as neuropathy, retinopathy, and nephropathy, has made it a significant target for therapeutic inhibitors. While numerous compounds have been investigated for aldose reductase inhibition, direct preclinical studies focusing on the interaction between this compound and aldose reductase are not prominently featured in available scientific literature. Further research is required to determine if this compound possesses any inhibitory activity against this enzyme.

Cellular Bioactivity Assessments

Following computational predictions, the biological effects of a compound are tested in cellular models. These assays provide crucial data on the compound's ability to affect cell viability and growth, particularly in the context of cancer and infectious diseases.

This compound was identified in plant extracts from species like Rauvolfia caffra and Schinus molle, which were evaluated for their cytotoxic effects against the MDA-MB-231 triple-negative breast cancer cell line. researchgate.netnih.gov All the studied plant extracts that contained a variety of phytochemicals, including this compound, demonstrated notable cytotoxic activity, with a 50% inhibitory concentration (IC50) of less than 30 μg/mL. researchgate.netnih.govnih.govdntb.gov.ua Further investigation into the specific cytotoxic contribution of isolated this compound is warranted.

The same plant extracts containing this compound were also assessed for their ability to inhibit the growth of pathogenic mycobacteria. researchgate.net Extracts from R. caffra and S. molle showed moderate efficacy against the Mycobacterium tuberculosis H37Rv strain. researchgate.netnih.gov Based on these findings and the in-silico results targeting PanK, this compound has been highlighted as a potential lead compound for antimycobacterial drug development. researchgate.netnih.govdntb.gov.ua However, direct in-vitro testing of the pure compound is necessary to validate its specific antimycobacterial activity and determine its minimum inhibitory concentration (MIC). researchgate.netnih.gov

| Activity | Cell/Strain | Result | Note |

|---|---|---|---|

| Cytotoxic Activity | MDA-MB 231 | IC50 < 30 µg/mL | Result for crude plant extracts containing this compound. researchgate.netnih.gov |

| Antimycobacterial Activity | M. tuberculosis H37Rv | MIC: 0.125–0.25 mg/mL | Result for crude plant extracts (S. molle, R. caffra) containing this compound. researchgate.netnih.gov |

Antioxidant Activity

While crude extracts of Rauvolfia caffra, a known source of this compound, have demonstrated notable antioxidant properties, the specific contribution of this compound to this activity is not well-defined. up.ac.za Studies on the methanol (B129727) extract of R. caffra stem bark indicated high DPPH free radical scavenging activity in certain fractions. researchgate.netdntb.gov.ua However, further analysis identified spegatrine (B1681066) as the main antioxidant compound within the plant, with an IC₅₀ value of 0.119 ± 0.067 mg/mL. researchgate.netdntb.gov.uaresearchgate.net Although indole (B1671886) alkaloids as a chemical class are often associated with antioxidant properties, direct and specific experimental data quantifying the antioxidant capacity of isolated this compound remains limited in the current scientific literature. rsc.org

Anti-parasitic Activity

The potential of this compound as an anti-parasitic agent has been inferred from studies on its source plant. Extracts from Rauvolfia caffra have shown significant in vitro activity against the parasite Trypanosoma brucei brucei, the causative agent of trypanosomiasis. researchgate.netresearchgate.net In one study, the crude methanol extract and certain chromatographic fractions strongly inhibited the viability of the trypanosomes at a concentration of 50 μg/mL. researchgate.net However, the major compounds isolated and tested from these active fractions, such as raucaffricine and spegatrine, did not show significant antitrypanosomal activity on their own. dntb.gov.uaresearchgate.net This suggests that the observed anti-parasitic effect may result from synergistic interactions between multiple compounds within the extract or from minor, yet highly potent, constituents. The direct anti-parasitic activity of purified this compound has not been explicitly reported.

In Silico Modeling and Simulation Studies

Computational methods have been pivotal in exploring the therapeutic potential of this compound by predicting its ability to interact with specific biological targets. These in silico studies, including molecular docking, molecular dynamics simulations, and binding free energy calculations, have provided a molecular basis for its potential antimycobacterial and other activities.

Molecular Docking Analyses of this compound-Target Complexes

Molecular docking has been employed to predict the binding affinity and orientation of this compound within the active sites of various protein targets. A significant finding comes from a virtual screening workflow aimed at identifying inhibitors for Mycobacterium tuberculosis.

In this research, this compound was identified as a potential inhibitor of pantothenate kinase (PanK), an essential enzyme for the survival of M. tuberculosis. nih.gov The docking analysis predicted a strong binding affinity, with a docking score of -7.47 kcal/mol. researchgate.netdntb.gov.uadntb.gov.uascilit.com The analysis of the docked complex revealed specific interactions between this compound and the amino acid residues within the PanK binding site. researchgate.net

Another study investigated this compound as a potential inhibitor of Aldose Reductase (AR), a key enzyme implicated in diabetic complications. nih.gov A structure-based molecular docking of 142 molecules from Rauvolfia serpentina was performed against the human AR enzyme, and this compound was included in this screening. nih.gov

Table 1: Molecular Docking Parameters for this compound

| Target Protein | PDB ID | Organism | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Pantothenate Kinase (PanK) | 4BFX | Mycobacterium tuberculosis | -7.47 | nih.govdntb.gov.uascilit.com |

| Aldose Reductase (AR) | 1US0 | Homo sapiens | Not specified in results | nih.gov |

Molecular Dynamics Simulations for Binding Stability

To validate the stability of the interactions predicted by molecular docking, molecular dynamics (MD) simulations have been performed. These simulations assess the dynamic behavior of the this compound-protein complex over time.

For the this compound-PanK complex, a 50-nanosecond (ns) MD simulation was conducted. researchgate.net The stability of the complex was evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein's C-alpha atoms and the Root Mean Square Fluctuation (RMSF) of individual residues. The results indicated that the complex remained stable throughout the simulation, confirming a persistent interaction between this compound and the PanK binding pocket. researchgate.net Similarly, MD simulations were used to refine and examine the stability of the complex formed between this compound and Aldose Reductase (AR). nih.gov

Table 2: Molecular Dynamics Simulation Details for this compound

| Complex | Simulation Duration | Key Finding | Reference |

|---|---|---|---|

| This compound-PanK | 50 ns | The complex exhibited stability, confirming a stable binding interaction. | researchgate.net |

| This compound-AR | Not specified | Simulations were performed to refine and confirm the stability of the docked complex. | nih.gov |

Binding Free Energy Calculations (e.g., MM-GBSA)

To further quantify the binding affinity of this compound to its target, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations are often performed. This method provides a more accurate estimation of the binding free energy (ΔG) than docking scores alone. walshmedicalmedia.comcresset-group.com

For the this compound-PanK complex, a pre-MM-GBSA calculation was performed on the docked pose. The study reported a favorable binding free energy of -37.64 kcal/mol, which suggests a strong and spontaneous binding of this compound to the PanK enzyme. nih.govdntb.gov.uadntb.gov.uascilit.com This result, combined with the docking and MD simulation data, strongly supports this compound as a promising lead compound for the development of novel antimycobacterial agents. nih.govscilit.com

Table 3: Binding Free Energy Calculation for this compound

| Complex | Method | Binding Free Energy (ΔG bind) (kcal/mol) | Reference |

|---|---|---|---|

| This compound-PanK | MM-GBSA | -37.64 | nih.govdntb.gov.uadntb.gov.uascilit.com |

Compound Reference Table

Analytical Methodologies for Norajmaline Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a foundational analytical technique for the separation of mixtures into their individual components. In the context of Norajmaline research, various chromatographic methods are employed, each with distinct advantages depending on the analytical goal. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids due to its high resolving power and applicability to non-volatile and thermally labile compounds like this compound. researchgate.net The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase, separating components based on their differential interactions with the two phases. For indole (B1671886) alkaloids, reversed-phase columns, such as C18, are commonly used. researchgate.net

When coupled with a Ultraviolet-Visible (UV-Vis) spectrophotometric detector, HPLC becomes a powerful tool for both qualitative and quantitative analysis. The indole nucleus present in this compound and related alkaloids possesses a chromophore that absorbs UV light, making this detection method highly suitable. A diode-array detector (DAD) can provide spectral information across a range of wavelengths simultaneously, aiding in peak identification and purity assessment.

Research on related Rauwolfia alkaloids, such as ajmaline (B190527), ajmalicine, and reserpine (B192253), has established HPLC-UV methods for their simultaneous determination. In one such method, detection was set at a wavelength of 254 nm, which provided good sensitivity for these compounds. researchgate.net Another study focusing on five different indole alkaloids, including ajmaline, also utilized UV detection at 280 nm. researchgate.netoup.com These established methods for structurally similar alkaloids provide a strong basis for the development of analytical protocols for this compound.

| Parameter | Condition | Reference |

| Column | Chromolith Performance RP-18e (100 x 4.6 mm) | researchgate.net |

| Mobile Phase | Gradient of 0.01 M phosphate (B84403) buffer (pH 3.5) and acetonitrile | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 254 nm | researchgate.net |

| Linearity Range | 1-20 µg/mL | researchgate.net |

| LOD | 6 µg/mL (for Ajmaline) | researchgate.net |

| LOQ | 19 µg/mL (for Ajmaline) | researchgate.net |

This table presents a validated HPLC-UV method for the analysis of ajmaline, a structurally related alkaloid, demonstrating a typical approach applicable to this compound.

For analyses requiring higher sensitivity, HPLC can be coupled with an electrochemical detector (ED). mdpi.comantecscientific.com This technique is particularly effective for compounds that can be oxidized or reduced, such as the indole alkaloids. nih.govrsc.org The tertiary nitrogen atoms and the indole nucleus in compounds like this compound are electrochemically active, allowing for their detection at very low concentrations. rsc.org

A study on indole alkaloids from Catharanthus roseus demonstrated that compounds with an intact indole nucleus could be oxidized at potentials between +0.2 and +0.85 V, yielding significant signals. nih.govrsc.org This high sensitivity makes HPLC-ED an excellent choice for quantifying trace amounts of these alkaloids in complex biological samples. nih.gov The selectivity of ED allows for the minimization of sample preparation and clean-up procedures, making the methods both rapid and efficient. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC), also referred to as ultra-high performance liquid chromatography (UHPLC), represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically under 2 µm), UPLC systems operate at higher pressures, resulting in faster analysis times, greater resolution, and improved sensitivity. nih.govmdpi.com

UPLC is frequently coupled with tandem mass spectrometry (MS/MS), providing a highly sensitive and selective method for the analysis of indole alkaloids. nih.govmdpi.comnih.gov A UHPLC-MS/MS method was developed for the screening of several indole alkaloids, demonstrating excellent limits of detection (LOD) and quantification (LOQ) in the picogram range. mdpi.com This level of performance is crucial for metabolomics studies and for detecting minute quantities of compounds in plant tissues or biological fluids. mdpi.commdpi.com

| Parameter | Condition | Reference |

| Column | Acquity UPLC® CSH™ Phenyl-Hexyl | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and 10 mM ammonium (B1175870) acetate | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govmdpi.com |

| Run Time | < 6 minutes | nih.gov |

| LOD | 0.01 pg (for Yohimbine) | mdpi.com |

| LOQ | 0.05 pg (for Yohimbine) | mdpi.com |

| Accuracy | 97.7 to 102.0% | mdpi.com |

This table summarizes the parameters of a UHPLC-MS/MS method developed for related indole alkaloids, highlighting the high sensitivity and speed of the technique.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is another powerful separation technique, though its application to alkaloids like this compound can be more complex than liquid chromatography. GC is best suited for volatile and thermally stable compounds. Since many alkaloids have high boiling points and may degrade at elevated temperatures, derivatization is often required to increase their volatility and thermal stability. researchgate.net

When coupled with a mass spectrometer (MS), GC provides a potent tool for the identification of unknown compounds based on their mass spectra and fragmentation patterns. wiley.commdpi.comnih.gov GC-MS has been successfully used for the analysis of various alkaloid classes. wiley.comgcms.cz Detectors commonly used with GC include the Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), and Photoionization Detector (PPD), each offering different levels of selectivity and sensitivity for specific types of compounds.

| Parameter | Condition | Reference |

| Column | DB-1 silica (B1680970) capillary (30 m × 0.25 mm i.d., 0.25 µm) | researchgate.net |

| Carrier Gas | Helium | mdpi.com |

| Inlet Temperature | 300 °C | mdpi.com |

| Oven Program | 50 °C (1 min), ramp to 320 °C (10 °C/min), hold 2 min | mdpi.com |

| Detector | Mass Spectrometry (MS) | mdpi.com |

| Ionization | Electron Ionization (EI) at 70 eV | mdpi.com |

This table outlines typical GC-MS conditions used for the analysis of polycyclic aromatic alkaloids, which could be adapted for the analysis of derivatized this compound.

Thin Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a versatile, simple, and cost-effective planar chromatographic technique widely used for the qualitative analysis of Rauwolfia alkaloids. nih.govoup.comoup.com It involves spotting a sample onto a thin layer of adsorbent material, typically silica gel or alumina, coated on a flat carrier such as a glass plate. nih.gov A solvent system (mobile phase) moves up the plate by capillary action, separating the components of the mixture based on their differing affinities for the stationary and mobile phases.

TLC is particularly useful for the initial screening of plant extracts to identify the presence of alkaloids. chemistryjournal.in For Rauwolfia alkaloids, solvent systems such as chloroform:methanol (B129727) in various ratios (e.g., 97:3 or 80:20) have been effectively used. oup.comoup.comchemistryjournal.in After development, the separated compounds are visualized, often under UV light, where indole alkaloids typically appear as fluorescent spots. oup.comchemistryjournal.in The position of a spot is characterized by its retention factor (Rf value), which can be compared to that of a known standard for identification.

| Parameter | Condition | Reference |

| Stationary Phase | Silica gel plates | nih.govchemistryjournal.in |

| Mobile Phase | Chloroform: Methanol (97:3) | oup.comchemistryjournal.in |

| Development | In a presaturated chamber | oup.com |

| Visualization | Long- and shortwave UV light | oup.comoup.com |

| Identification | Comparison of Rf values with standards | chemistryjournal.in |

This table describes a common TLC system for the qualitative analysis of alkaloids from Rauwolfia serpentina.

Spectrometric Techniques for Structural Elucidation and Detection

Spectrometric methods are indispensable in the analytical chemistry of complex organic molecules like this compound. These techniques provide detailed information regarding the molecular weight, elemental composition, and intricate structural features of the compound, facilitating both its identification in complex mixtures and the definitive characterization of reference standards.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, it serves as a primary tool for molecular weight determination and can be coupled with liquid chromatography (LC-MS) for its sensitive detection in biological matrices. nih.gov The molecular formula of this compound is C₁₉H₂₄N₂O₂, which corresponds to a monoisotopic mass of approximately 312.1838 Da. ebi.ac.uk In a typical mass spectrometry experiment, this value would be observed for the protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) extends the capability of MS by allowing for the structural elucidation of a compound through controlled fragmentation. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 312.18) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions (product ions). The resulting fragmentation pattern is akin to a molecular fingerprint, providing valuable structural information.

While specific fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of related ajmaline-type alkaloids. researchgate.netresearchgate.net The fragmentation of these complex indole alkaloids typically involves cleavages at the various ring junctions and the loss of small neutral molecules.

Table 1: Predicted Key Mass Spectrometric Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₁₉H₂₄N₂O₂ | The elemental composition of this compound. ebi.ac.uk |

| Monoisotopic Mass | 312.1838 Da | The exact mass of the most abundant isotope of the molecule. ebi.ac.uk |

| Precursor Ion [M+H]⁺ | ~313.1912 m/z | The protonated molecule observed in positive ion mode mass spectrometry. |

| Key Fragmentation Pathways | - Neutral loss of H₂O- Cleavage of the ethyl group- Ring cleavages | Common fragmentation behaviors observed in ajmaline-type alkaloids leading to characteristic product ions. |

The analysis of these fragmentation pathways allows researchers to piece together the structure of the parent molecule or to confirm its identity by matching the observed spectrum to that of a known standard. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (for characterization of standards)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the precise three-dimensional structure of an organic molecule. researchgate.net It is used to characterize pure reference standards of this compound by providing detailed information about the chemical environment of each carbon and hydrogen atom within the molecule. The primary NMR techniques used are ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), often supplemented by two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC to establish connectivity between atoms. mdpi.com

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environment.

As this compound is the N-demethylated analogue of Ajmaline, their NMR spectra are very similar. The most significant difference is the absence of the signal for the N-methyl group in the this compound spectrum. The chemical shifts of protons and carbons near the nitrogen atom are also slightly altered due to this structural difference. A study on various ajmaline-type alkaloids provides the basis for interpreting the spectra of this compound. nih.gov

Table 2: Representative ¹H NMR Spectral Data for the Ajmaline Skeleton (Based on data for Ajmaline, with expected variations for this compound noted. Measured in CDCl₃)

| Proton Position | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes on this compound |

| H-3 | 3.95 | d | 9.0 | Minor shift expected |

| H-5 | 3.20 | m | - | Minor shift expected |

| H-6 | 2.10, 1.85 | m | - | Minor shift expected |

| H-9 | 7.30 | d | 7.5 | Minimal change expected |

| H-10 | 6.90 | t | 7.5 | Minimal change expected |

| H-11 | 7.15 | t | 7.5 | Minimal change expected |

| H-12 | 6.80 | d | 7.5 | Minimal change expected |

| H-14 | 2.55, 1.60 | m | - | Minor shift expected |

| H-15 | 2.30 | m | - | Minor shift expected |

| H-16 | 2.95 | m | - | Minor shift expected |

| H-17 | 4.10 | s | - | Minimal change expected |

| H-19 | 1.55 | m | - | Minimal change expected |

| H-20 | 2.80 | m | - | Minor shift expected |

| H-21 | 3.60 | s | - | Shift expected due to absence of N-CH₃ |

| N-CH₃ | 2.75 | s | - | Signal absent in this compound |

Table 3: Representative ¹³C NMR Spectral Data for the Ajmaline Skeleton (Based on data for Ajmaline, with expected variations for this compound noted. Measured in CDCl₃)

| Carbon Position | Representative Chemical Shift (δ, ppm) | Notes on this compound |

| C-2 | 70.1 | Minor shift expected |

| C-3 | 61.5 | Minor shift expected |

| C-5 | 52.8 | Minor shift expected |

| C-6 | 22.1 | Minor shift expected |

| C-7 | 53.9 | Minor shift expected |

| C-8 | 133.5 | Minimal change expected |

| C-9 | 122.0 | Minimal change expected |

| C-10 | 120.0 | Minimal change expected |

| C-11 | 125.5 | Minimal change expected |

| C-12 | 110.5 | Minimal change expected |

| C-13 | 148.9 | Minimal change expected |

| C-14 | 34.5 | Minor shift expected |

| C-15 | 33.8 | Minor shift expected |

| C-16 | 45.0 | Minor shift expected |

| C-17 | 90.2 | Minimal change expected |

| C-18 | 12.0 | Minimal change expected |

| C-19 | 32.5 | Minimal change expected |

| C-20 | 42.1 | Minor shift expected |

| C-21 | 77.8 | Shift expected due to absence of N-CH₃ |

| N-CH₃ | 43.5 | Signal absent in this compound |

Data adapted from related ajmaline-type alkaloid studies for illustrative purposes. nih.gov

The definitive structural assignment and characterization of a this compound standard would involve a complete analysis of its 1D and 2D NMR spectra to assign every proton and carbon signal unambiguously.

Future Directions and Research Perspectives

Engineering of Heterologous Systems for Norajmaline Production

The transfer of the entire ajmaline (B190527) biosynthetic pathway into microbial hosts, known as heterologous production, is a primary goal for ensuring a stable and scalable supply of this compound and its derivatives. unb.canih.gov Researchers have successfully engineered baker's yeast (Saccharomyces cerevisiae) to produce ajmaline de novo from simple sugars. nih.gov This was a landmark achievement, building on previous work that had established yeast strains capable of producing strictosidine (B192452), the common precursor to all MIAs. nih.gov

A significant challenge in this endeavor has been the identification and characterization of all the enzymes involved in the pathway. unb.ca Recent breakthroughs have filled in the final missing steps, including the discovery of two crucial reductases and two esterases that convert vomilenine (B1248388) to 17-O-acetylthis compound and subsequently to this compound. nih.govnih.gov With the complete pathway elucidated, future work will focus on optimizing yields and efficiency in these yeast factories. unb.ca This involves fine-tuning the expression of pathway genes, potentially through the use of robust and permanent metabolic engineering techniques like CRISPR/Cas9, to overcome the limitations of traditional plasmid-based expression systems. unb.ca

The development of these microbial platforms not only offers a sustainable alternative to plant extraction but also provides a versatile system for producing "new-to-nature" MIAs. researchgate.netnih.gov By introducing enzymes from different plant species or engineered variants, these yeast systems can be used to create novel this compound derivatives that may possess unique and valuable pharmacological properties. researchgate.net

Exploration of Novel Enzyme Functions in MIA Biosynthesis

The biosynthesis of this compound is part of the vast and intricate network of monoterpenoid indole (B1671886) alkaloid (MIA) metabolism. scholaris.caresearchgate.net This pathway is characterized by a remarkable diversity of enzymatic reactions that create a wide array of complex chemical structures from a single precursor, strictosidine. unb.carsc.org The exploration of this metabolic diversity continues to reveal novel enzyme functions that could be harnessed for biotechnological applications.

A key area of research is the study of cytochrome P450 monooxygenases (CYPs), which play a pivotal role in the cyclization and diversification of the MIA skeleton. researchgate.netrsc.org For instance, the discovery of rhazimal synthase (AsRHS) and geissoschizine oxidase (AsGO) in Alstonia scholaris demonstrated how homologous enzymes can direct metabolism towards structurally distinct MIA classes. rsc.org Understanding the catalytic mechanisms of these enzymes, including the identification of single amino acid residues that control reaction outcomes, provides a basis for designing new enzymes with tailored specificities. rsc.org

Another focus is on the BAHD acyltransferase family of enzymes, which are involved in the final decoration of the MIA scaffold. mpg.de The characterization of a tabersonine (B1681870) 19-O-acetyltransferase (TAT) from Catharanthus roseus provided a tool for the combinatorial synthesis of tailor-made MIAs in yeast by mixing different biosynthetic modules. mpg.de The ongoing discovery and characterization of new enzymes, such as reductases and esterases, continue to fill in the gaps in our understanding of MIA biosynthesis and provide new tools for metabolic engineering. nih.govnih.govresearchgate.net

Advanced In Silico Approaches for Target Identification and Validation

Computational, or in silico, methods are becoming increasingly vital in the study of complex biosynthetic pathways like that of this compound. nih.govnih.gov These approaches can accelerate the identification and validation of new enzyme targets and help to predict the biological activities of novel compounds. nih.govmmv.org

One powerful strategy involves the use of comparative genomics and transcriptomics to identify candidate genes involved in MIA biosynthesis. By comparing the genomes and gene expression profiles of different MIA-producing plants, researchers can pinpoint genes that are likely to encode enzymes in a specific pathway. nih.gov This approach was instrumental in identifying the final missing reductase in the ajmaline pathway in Rauvolfia tetraphylla. nih.gov

Homology modeling and molecular dynamics simulations can be used to predict the three-dimensional structure of enzymes and to study their interactions with substrates and inhibitors. mmv.org This information is crucial for understanding enzyme mechanisms and for designing experiments to validate their function. Furthermore, in silico screening of large chemical libraries can help to identify potential new substrates or inhibitors for known enzymes, as well as to predict the bioactivity of novel this compound analogs. researchgate.net The integration of multiple biological and chemical datasets through advanced modeling techniques, such as multitasking quantitative structure-biological effect relationships (mtk-QSBER), offers a powerful way to guide drug discovery from early-stage assays to preclinical studies. nih.gov

Development of this compound Analogs with Enhanced Bioactivity

The chemical structure of this compound provides a scaffold for the synthesis of novel analogs with potentially improved pharmacological properties. rsc.orguni-konstanz.de The development of such derivatives is a key area of research aimed at expanding the therapeutic applications of this class of alkaloids. mdpi.comnih.govmdpi.com

One approach is the semi-synthesis of derivatives from naturally sourced or heterologously produced this compound. For example, the propyl derivative of ajmaline, prajmaline, was developed to have better bioavailability than its parent compound. wikipedia.org Similarly, chemical modifications to the this compound structure, such as N-methylation, can influence its biological activity. mdpi.comnih.gov Studies on norbelladine (B1215549) derivatives have shown that N-methylation can enhance the inhibition of certain enzymes, highlighting the potential for targeted chemical modifications to improve bioactivity. mdpi.comnih.gov

Another strategy involves the creation of a diverse library of sarpagine (B1680780) and ajmaline-type alkaloids through total synthesis. uni-konstanz.de This allows for the generation of non-natural congeners with varied substitution patterns, which can then be screened for enhanced biological activity and to establish structure-activity relationships. uni-konstanz.de The combination of chemical synthesis and biological evaluation provides a powerful platform for the discovery of new drug leads based on the this compound scaffold. rsc.orgmdpi.com

Elucidating Metabolic Transformations of this compound in Non-Human Organisms

Understanding how this compound is metabolized in different organisms is crucial for both biotechnological production and for assessing its ecological role and potential biotransformations. Xenobiotics, or foreign compounds, undergo metabolic processes that can alter their structure and activity. nih.gov

In the context of heterologous production, the host organism's own metabolism can impact the final yield and profile of the desired compound. For instance, in yeast, the expression of plant enzymes can lead to the production of not only the target MIA but also various derivatives due to the promiscuity of both the introduced and native yeast enzymes. researchgate.netnih.gov Studying these metabolic transformations is essential for optimizing production strains and for potentially discovering novel bioactive compounds.

Furthermore, alkaloids like this compound are believed to play a defensive role in the plants that produce them. mdpi.com Investigating the metabolic fate of this compound in organisms that interact with these plants, such as herbivores or microbes, can provide insights into its ecological function and mechanisms of detoxification or activation. This knowledge can also inform the development of more effective and environmentally compatible biopesticides or other agrochemical products. The study of metabolic pathways in non-human organisms can reveal novel enzymatic activities and biotransformation pathways that could be harnessed for various applications. researchgate.net

Q & A

Q. What are the key biosynthetic pathways leading to Norajmaline production in Apocynaceae species?

this compound is synthesized through a multi-step enzymatic pathway starting from 4,21-dehydrogeissoschizol. Critical steps include:

- NMT-catalyzed conversion : Vomilenine → this compound via N-methyltransferase (NMT) activity.

- Acetylation : this compound → Acetyl-norajmaline via acetylesterase (AAE). Experimental validation involves isotopic labeling to track intermediate formation and enzyme inhibition assays to confirm catalytic roles .

Table 1: Key Biosynthetic Steps for this compound

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Vomilenine | NMT | This compound |

| 2 | This compound | AAE | Acetyl-norajmaline |

| 3 | Acetyl-norajmaline | DHVR | 1,2-dihydrovomilenine |

Q. Which analytical techniques are most effective for characterizing this compound’s structural properties?

- Nuclear Magnetic Resonance (NMR) : Resolves stereochemistry and substituent positions (e.g., hydroxyl and ethyl groups).

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Provides absolute configuration for crystalline derivatives. Comparative analysis with analogs (e.g., Ajmaline, Tetraphyllicine) is critical to distinguish structural nuances .

Q. What enzymatic systems are critical for this compound modification in Rauvolfia serpentina?

- 2ß-acetylajmalan acetylesterase : Catalyzes hydrolysis of acetyl groups, influencing bioactivity.

- Dehydrogenases (e.g., DHVR) : Mediate redox steps in late-stage biosynthesis. Enzyme specificity can be tested via substrate competition assays and kinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield in vitro?

- Factor screening : Use fractional factorial design to test pH, temperature, and cofactor concentrations.

- Enzyme engineering : Mutagenesis of NMT or AAE to enhance catalytic efficiency. Contradictions in optimal conditions (e.g., pH stability vs. enzyme activity) require iterative testing and response surface methodology .

Q. What strategies resolve spectral data contradictions in this compound derivative characterization?

- Comparative analysis : Overlay NMR/MS data with structurally validated analogs (e.g., Ajmaline).

- Dynamic equilibria studies : Investigate tautomerism or conformational flexibility using variable-temperature NMR. Contradictions often arise from impurities or overlapping signals; orthogonal techniques (e.g., IR spectroscopy) can clarify ambiguities .

Q. How do substrate channeling mechanisms influence this compound biosynthesis efficiency?

Q. What computational models predict this compound’s interaction with biological targets?

- Molecular docking : Simulate binding to cardiac sodium channels using this compound’s 3D structure.

- MD simulations : Assess stability of ligand-receptor complexes over time. Validate predictions with in vitro electrophysiology assays to resolve contradictions between computational and experimental data .

Q. Methodological Considerations

- Contradiction analysis : Apply dialectical frameworks (e.g., principal vs. non-principal contradictions) to prioritize resolving critical inconsistencies in data .

- Experimental design : Ensure questions are feasible, novel, and measurable using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.